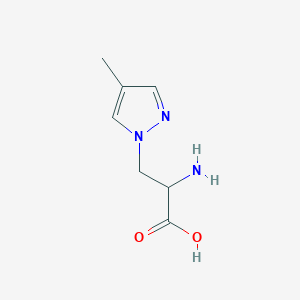

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid

Description

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is a non-proteinogenic α-amino acid featuring a pyrazole ring substituted with a methyl group at the 4-position. Its molecular formula is C₇H₁₀N₃O₂ (molecular weight: 183.18 g/mol). Current availability is restricted, as commercial sources list it as discontinued .

Properties

IUPAC Name |

2-amino-3-(4-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-2-9-10(3-5)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRHDPPYXAWPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Moieties with Haloalanine Derivatives

A widely employed method involves the alkylation of 4-methylpyrazole with haloalanine derivatives. For instance, methyl-2-bromoalaninate reacts with 4-methylpyrazole in the presence of a base such as potassium carbonate, facilitating nucleophilic substitution at the β-carbon of the amino acid. The reaction is typically conducted in polar aprotic solvents like acetonitrile at elevated temperatures (60–80°C), achieving yields of 60–85% after purification by crystallization or chromatography.

Critical to this method is the protection of the amino group to prevent undesired side reactions. The Boc (tert-butoxycarbonyl) group is commonly used, as it stabilizes the intermediate while allowing mild deprotection under acidic conditions. Post-alkylation, hydrolysis of the methyl ester using aqueous hydrochloric acid yields the target carboxylic acid. This route’s scalability is limited by the cost of haloalanine precursors and the need for rigorous purification to eliminate regioisomeric byproducts.

Enzymatic Resolution of Racemic Mixtures

Enantioselective synthesis is achievable via enzymatic resolution using Escherichia coli aromatic L-amino acid transaminase. Starting from racemic β-(4-methylpyrazol-1-yl)alanine, the enzyme selectively deaminates the L-enantiomer, leaving the desired D-enantiomer enriched. Reaction conditions (pH 7.5–8.0, 37°C) and co-factors such as pyridoxal-5'-phosphate (PLP) are critical for activity.

This method reported a 46% conversion yield with 85% enantiomeric excess (ee) for analogous pyrazolylalanine derivatives. While highly stereoselective, the requirement for specialized enzymes and extended reaction times (18–24 hours) limits industrial applicability. Furthermore, substrate specificity varies significantly; bulkier pyrazole substituents reduce catalytic efficiency, necessitating tailored enzyme engineering.

Nucleophilic Substitution Using Activated Esters

Activation of the amino acid’s carboxyl group as a pentafluorophenyl (PFP) ester enhances reactivity toward nucleophilic attack by 4-methylpyrazole. The reaction proceeds in dimethyl sulfoxide (DMSO) at room temperature, driven by the electron-withdrawing nature of the PFP group. After coupling, the ester is hydrolyzed using lithium hydroxide, yielding the free carboxylic acid.

This method avoids harsh acidic or basic conditions, preserving acid-sensitive functional groups. Yields range from 70–90%, with purity exceeding 95% after column chromatography. However, the cost of activated esters and the hygroscopic nature of DMSO pose practical challenges.

Direct Pyrazole Ring Construction from Primary Amines

Innovative approaches leverage primary amines to construct the pyrazole ring in situ. A diketone (e.g., 2,4-pentanedione) reacts with O-(4-nitrobenzoyl)hydroxylamine and 4-methylamine in dimethylformamide (DMF) at 85°C, forming the pyrazole nucleus. Subsequent coupling with a protected amino acid (e.g., N-Boc-alanine) via peptide bond formation, followed by deprotection, furnishes the target compound.

This one-pot methodology simplifies purification, as intermediates remain soluble in DMF. Isolated yields of 38–44% are reported for analogous structures. The method’s versatility allows modular substitution on the pyrazole ring but requires optimization of stoichiometry and reaction time to minimize dimerization.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation | Haloalanine, 4-methylpyrazole | K₂CO₃, CH₃CN, 60°C | 60–85% | Scalable, simple workup | Regioisomer formation, costly precursors |

| Enzymatic Resolution | Racemic β-pyrazolylalanine | PLP, pH 8.0, 37°C | 46% (85% ee) | High enantioselectivity | Long reaction time, enzyme cost |

| Activated Esters | PFP-alanine, 4-methylpyrazole | DMSO, rt | 70–90% | Mild conditions, high purity | Expensive reagents, solvent issues |

| Direct Pyrazole Synthesis | Diketone, 4-methylamine | DMF, 85°C | 38–44% | Modular, one-pot synthesis | Moderate yields, optimization needed |

Physicochemical Characterization

Key data for 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid include:

- Molecular weight : 169.18 g/mol

- Solubility : >10 mg/mL in DMSO, sparingly soluble in water

- Storage : Stable at room temperature under inert atmosphere

- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation)

1H NMR (500 MHz, D₂O) exhibits characteristic signals at δ 5.70 (s, pyrazole C-H), 3.80 (m, α-CH), and 2.32 (s, CH₃). The carboxylic proton resonates at δ 12.1 as a broad singlet, while the amino group appears at δ 1.62 (s, NH₂).

Chemical Reactions Analysis

Oxidation Reactions

The α-amino group undergoes oxidation under acidic or neutral conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Amino group oxidation | KMnO₄ (acidic), H₂O₂ (neutral) | Oxo derivatives (e.g., imino compounds) |

For example, oxidation in acidic media may yield a ketone or nitroso derivative, while milder conditions could produce hydroxylamine intermediates. The pyrazole ring’s methyl group is relatively stable under these conditions but may oxidize to a carboxyl group under prolonged exposure to strong oxidizers.

Carboxylic Acid Functionalization

The carboxylic acid group participates in classic acid-derived reactions:

Industrial-scale amidation often employs coupling agents like EDCI to facilitate bond formation with amines, yielding bioactive peptide analogs.

Pyrazole Ring Modifications

The 4-methyl-1H-pyrazole ring exhibits moderate reactivity, with the methyl group participating in substitution or oxidation:

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted pyrazole derivatives | |

| Radical bromination | NBS, light | Bromomethylpyrazole analogs |

Nitration typically targets the pyrazole’s C-3 or C-5 positions due to the methyl group’s electron-donating effect. Radical bromination of the methyl group can yield brominated intermediates for cross-coupling reactions.

Coupling and Conjugation Reactions

The compound serves as a scaffold for synthesizing heterocyclic hybrids:

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Peptide coupling | DCC/HOBt, amino acids | Peptide-pyrazole conjugates | |

| Metal complexation | Transition metal salts (e.g., Cu²⁺) | Coordination complexes |

Peptide conjugates are explored for enhanced bioavailability in drug design , while metal complexes are studied for catalytic or antimicrobial applications.

Reduction Reactions

Selective reduction of functional groups is achievable:

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄ | Primary alcohol derivatives | |

| Pyrazole ring reduction | H₂, Pd/C | Partially saturated pyrazoline analogs |

Reduction of the carboxylic acid to an alcohol requires strong reducing agents like LiAlH₄, while catalytic hydrogenation partially saturates the pyrazole ring.

Acid-Base Reactions

The compound forms salts due to its zwitterionic nature:

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Salt formation | HCl/NaOH | Hydrochloride or sodium salts |

Hydrochloride salts improve solubility for pharmaceutical formulations, as seen in structurally related compounds .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

The compound has been identified as an inhibitor of tryptophan hydroxylase, which is crucial in the biosynthesis of serotonin. This inhibition can be beneficial in managing conditions related to serotonin dysregulation, such as anxiety disorders and gastrointestinal diseases. Notably, it has shown promise in treating carcinoid syndrome and other gastrointestinal illnesses linked to excessive serotonin production .

Mechanism of Action:

The primary mechanism involves the inhibition of tryptophan hydroxylase (TPH), specifically TPH1, which is involved in the conversion of tryptophan to serotonin. By modulating serotonin levels, this compound may help alleviate symptoms associated with various mood and digestive disorders .

Case Studies

Study on Anti-inflammatory Effects:

A recent study highlighted the anti-inflammatory properties of aminopyrazole derivatives, including 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid. These compounds demonstrated significant effects in reducing inflammation in glial cells, indicating potential applications in neuroinflammatory conditions such as Alzheimer's disease .

Antimicrobial Activity:

Research has shown that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives have displayed sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA), making them candidates for further development as anti-infective agents .

Structural Variants and Formulations

Crystalline Forms:

Different solid forms of this compound can exhibit varying bioavailability and stability profiles. The crystalline forms have been characterized for their solubility and dissolution rates, which are critical for pharmaceutical formulations .

| Property | Crystalline Form | Amorphous Form |

|---|---|---|

| Dissolution Rate | Higher | Variable |

| Bioavailability | Consistent | Fluctuating |

| Stability | Higher | Lower |

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analysis

Physicochemical Properties

- Lipophilicity : The ethyl and dimethyl substituents in increase molecular weight and lipophilicity (ClogP ~1.8) compared to the target compound (ClogP ~0.5), impacting membrane permeability.

- Solubility : The nitro and phenyl groups in reduce aqueous solubility, whereas the target compound’s simpler structure may offer better solubility in polar solvents.

Biological Activity

2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid (also known as compound 10) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H12N3O2

- Molecular Weight : 172.19 g/mol

- CAS Number : 120095-52-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Protein-Protein Interactions (PPIs) : The compound has been shown to disrupt critical PPIs involved in cancer cell signaling pathways, particularly those associated with HER2-positive gastric cancers. This disruption leads to reduced expression of HER2 and downstream signaling molecules, promoting apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial properties, potentially acting as adjuvants to enhance the efficacy of existing antibiotics against resistant strains .

Anticancer Activity

A notable study evaluated the anticancer effects of compound 10 on HER2-overexpressing gastric cancer cell lines. Key findings include:

- In vitro Studies : Compound 10 induced apoptosis in a concentration-dependent manner, significantly decreasing cell viability and increasing markers of apoptosis such as cleaved PARP and caspase 3 .

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Baseline |

| 5 | 80 | Low |

| 10 | 50 | Moderate |

| 20 | 20 | High |

- In vivo Studies : In a xenograft mouse model, administration of compound 10 at a dose of 4 mg/kg resulted in significant tumor reduction, further supporting its potential as a therapeutic agent for HER2-positive cancers .

Antimicrobial Activity

In another study focusing on the antimicrobial properties of pyrazole derivatives, compound 10 was tested against various bacterial strains. The results suggested:

- Minimum Inhibitory Concentrations (MICs) ranged from 4 to 8 µg/mL against both Gram-positive and Gram-negative bacteria, indicating strong antimicrobial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 6 |

Case Studies

- HER2-positive Gastric Cancer : A clinical investigation highlighted the efficacy of compound 10 in downregulating HER2 expression and its downstream signaling pathways, suggesting its role as a novel therapeutic option for patients resistant to conventional treatments .

- Synergistic Antibacterial Effects : Research demonstrated that when combined with colistin, pyrazole derivatives showed enhanced antibacterial effects against resistant strains, indicating potential applications in antibiotic therapy .

Q & A

Q. What are the key considerations for synthesizing 2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid with high regioselectivity?

Methodological Answer: Regioselective synthesis of pyrazole-containing amino acids often employs condensation/aza-Michael reaction cascades. For example, regioselectivity in pyrazole functionalization can be controlled by adjusting reaction temperature, solvent polarity, and catalyst choice. Evidence from similar compounds shows that methyl ester intermediates (e.g., methyl (2S)-2-[(benzyloxycarbonyl)amino]-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoate) are critical for preserving stereochemistry . Techniques like thin-layer chromatography (TLC) are essential for monitoring reaction progress, while recrystallization in ethanol or methanol ensures purity .

Q. How is the molecular structure of this compound characterized in academic research?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituents on the pyrazole ring and propanoic acid backbone. For instance, pyrazole protons typically resonate at δ 7.5–8.5 ppm in DMSO-d₆ .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Peaks near 1700 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching) validate functional groups .

Q. What analytical techniques are used to assess purity and stability?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% required for biological assays) .

- Thermogravimetric Analysis (TGA): Evaluates thermal stability, especially for compounds intended for high-temperature reactions .

- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-amino acid derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) are addressed through:

- Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., halogenation at the pyrazole 4-position) to isolate contributing factors .

- In Vitro Assays: Standardized protocols (e.g., broth microdilution for antimicrobial activity) minimize variability. For example, 3-(4-Bromo-1H-pyrazol-1-yl) derivatives show enhanced activity against Gram-positive bacteria compared to chloro analogs .

- Computational Docking: Molecular docking with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) identifies binding modes and validates experimental data .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

- Stepwise Optimization: Each synthetic step (e.g., aza-Michael addition, deprotection) is independently optimized. For example, NaBH₃CN in methanol at 0°C–RT achieves >85% yield in reductive amination steps .

- Flow Chemistry: Continuous flow reactors improve efficiency in large-scale syntheses by enhancing mixing and heat transfer .

- Catalyst Screening: Palladium or nickel catalysts enhance coupling reactions, as seen in analogous pyrazole-thiazole hybrids .

Q. How are computational methods applied to predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME or Schrödinger’s QikProp estimate absorption, distribution, and toxicity. For instance, logP values <3 suggest favorable membrane permeability .

- Molecular Dynamics (MD) Simulations: Simulate interactions with biological membranes or serum proteins (e.g., albumin) to predict half-life and bioavailability .

- Quantum Mechanics (QM): Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with systematic substitutions (e.g., 4-methyl → 4-nitro, 4-chloro) .

- Biological Screening: Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .

- Data Analysis: Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.